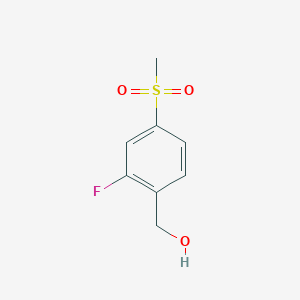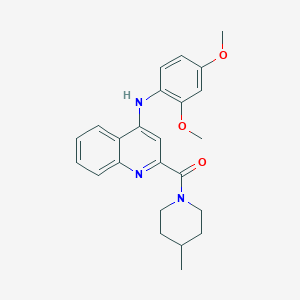
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,4-Dimethoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Kinase Inhibition
The optimization of quinoline derivatives has led to potent inhibitors of Src kinase activity. Analogues designed with trisubstituted anilines at the C-4 position showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. These compounds are selective for Src over non-Src family kinases and exhibit efficacy in inhibiting tumor growth in xenograft models (Boschelli et al., 2001).
Radiosynthesis for Tracking and Imaging
A method for the carbon-14 radiosynthesis of a novel BK channel activator was developed, demonstrating the utility of quinoline derivatives in the development of radiotracers for biological imaging. This synthesis involves a series of ortho-lithiations and provides insights into the design of radiolabeled compounds for research and diagnostic purposes (Kitson et al., 2010).
Spectroscopic Properties
The study of the electronic absorption, excitation, and fluorescence properties of quinoline derivatives has provided valuable information on their behavior in various solvents. These findings have implications for understanding the molecular basis of fluorescence and the development of fluorescent markers for biological research (Al-Ansari, 2016).
Chemokine Receptor Antagonism
Research into quinoline derivatives has resulted in the identification of potent and orally bioavailable CCR4 antagonists. These compounds show promise for the treatment of inflammatory diseases, as demonstrated by their anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
特性
IUPAC Name |
[4-(2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-6-4-5-7-19(18)25-22)26-20-9-8-17(29-2)14-23(20)30-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSBGQYMKASHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)
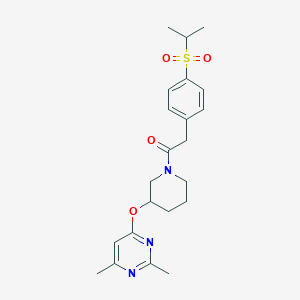
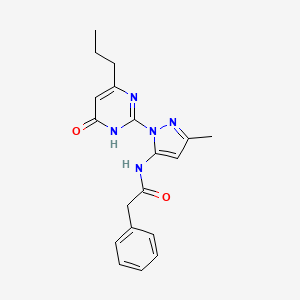

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2391979.png)
![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)
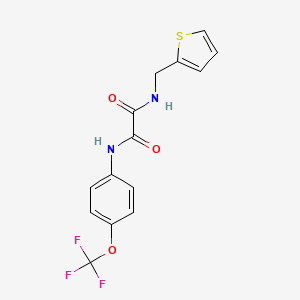
![8-butyl-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)
